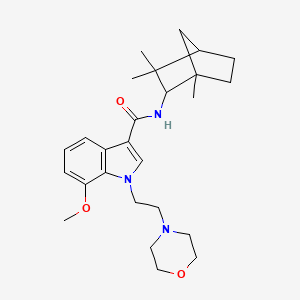
N-(S)-Fenchyl-1-(2-morpholinoethyl)-7-methoxyindole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MN-25, also known as manganese, is a chemical element with the symbol Mn and atomic number 25. Manganese is a transition metal that is not found as a free element in nature but is often combined with iron and other minerals. It is a hard, brittle, gray-white metal that is widely used in various industrial applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
Manganese can be prepared through several synthetic routes. One common method involves the reduction of manganese dioxide (MnO₂) with carbon in a blast furnace. The reaction is as follows: [ \text{MnO}_2 + \text{C} \rightarrow \text{Mn} + \text{CO}_2 ]
Another method involves the electrolysis of manganese sulfate (MnSO₄) solution. The manganese ions are reduced at the cathode to produce manganese metal: [ \text{Mn}^{2+} + 2\text{e}^- \rightarrow \text{Mn} ]
Industrial Production Methods
Industrial production of manganese typically involves the extraction of manganese ores such as pyrolusite (MnO₂) and rhodochrosite (MnCO₃). The ores are first crushed and then subjected to various processes such as roasting, reduction, and electrolysis to obtain pure manganese .
化学反応の分析
Types of Reactions
Manganese undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Manganese can be oxidized to form manganese dioxide (MnO₂): [ \text{Mn} + \text{O}_2 \rightarrow \text{MnO}_2 ]
-
Reduction: : Manganese dioxide can be reduced to manganese metal using carbon: [ \text{MnO}_2 + \text{C} \rightarrow \text{Mn} + \text{CO}_2 ]
-
Substitution: : Manganese can react with halogens to form manganese halides: [ \text{Mn} + \text{Cl}_2 \rightarrow \text{MnCl}_2 ]
Common Reagents and Conditions
Common reagents used in manganese reactions include oxygen, carbon, and halogens. The reactions typically occur under high-temperature conditions or in the presence of a catalyst .
Major Products
The major products formed from manganese reactions include manganese dioxide (MnO₂), manganese chloride (MnCl₂), and manganese sulfate (MnSO₄) .
科学的研究の応用
Manganese has a wide range of scientific research applications:
Chemistry: Manganese is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Manganese is an essential trace element in biological systems, playing a crucial role in enzyme function and metabolic processes.
Medicine: Manganese-based compounds are used in medical imaging and as therapeutic agents for certain diseases.
Industry: Manganese is used in the production of steel, batteries, and other industrial materials .
作用機序
The mechanism of action of manganese involves its role as a cofactor for various enzymes. Manganese ions (Mn²⁺) can bind to enzyme active sites, facilitating catalytic reactions. In biological systems, manganese is involved in the detoxification of reactive oxygen species and the regulation of cellular metabolism .
類似化合物との比較
Manganese can be compared with other transition metals such as iron (Fe), cobalt (Co), and nickel (Ni). While all these metals share similar properties, manganese is unique in its ability to form a wide range of oxidation states and its essential role in biological systems. Similar compounds include:
Iron (Fe): Used in hemoglobin and steel production.
Cobalt (Co): Used in vitamin B12 and battery production.
Nickel (Ni): Used in stainless steel and battery production .
Manganese stands out due to its versatility in forming various compounds and its critical biological functions.
特性
分子式 |
C26H37N3O3 |
|---|---|
分子量 |
439.6 g/mol |
IUPAC名 |
7-methoxy-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide |
InChI |
InChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30) |
InChIキー |
VQGDMQICNRCQEH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


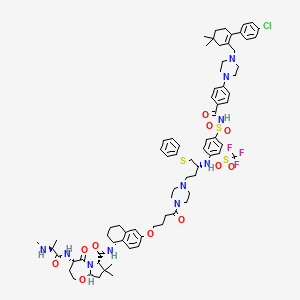
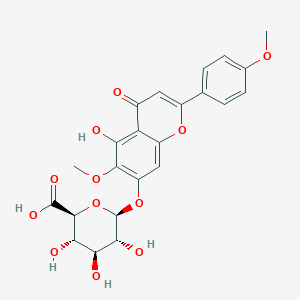
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)
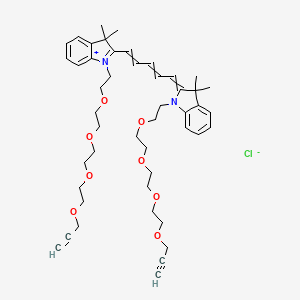
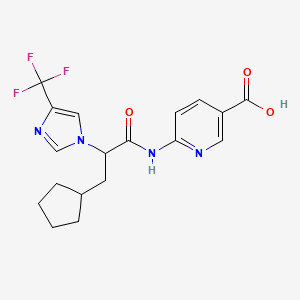
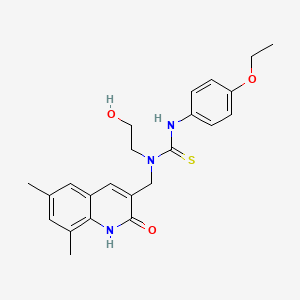
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)
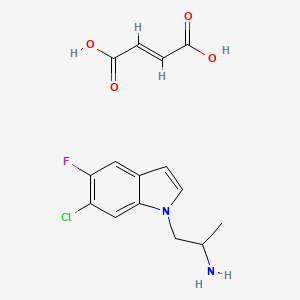
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
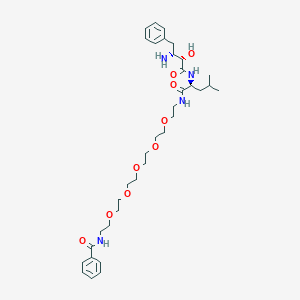
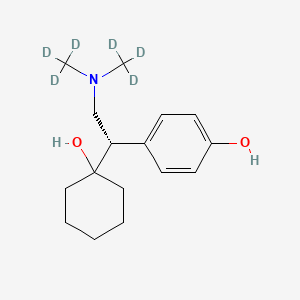
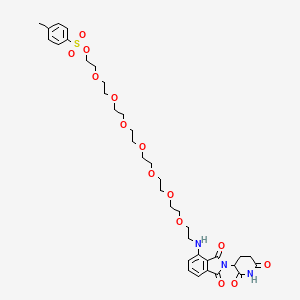
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
